molecular formula C11H15NO2 B13337954 Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B13337954
M. Wt: 193.24 g/mol
InChI Key: AJBIROVQYVHEQU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves a [2+3] cycloaddition reaction. One common method involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . This method is advantageous due to its simplicity and the stable nature of the resulting spirans.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.

Uniqueness

Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-12-6-4-5-9(10)12/h7H,3-6H2,1-2H3

InChI Key

AJBIROVQYVHEQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C=C1C

Origin of Product

United States

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